molecular formula C19H19N3O2S B2541650 (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide CAS No. 2361915-11-7

(E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide

Cat. No.: B2541650
CAS No.: 2361915-11-7
M. Wt: 353.44
InChI Key: PABRNTCBLZROLS-OUKQBFOZSA-N
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Description

The compound is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .


Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .


Molecular Structure Analysis

The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques. For instance, the 1 H-NMR, 13 C-NMR, and IR spectroscopic data of similar ligands have been fully assigned .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine, a compound with structural features reminiscent of pyrazole derivatives, demonstrates significant gastroprotective effects. Its mechanism does not rely on endogenous prostaglandin generation but rather on enhancing mucosal responses, increasing mucus gel properties, and promoting ulcer healing processes. This highlights the potential of pyrazole derivatives in developing treatments for ulcer diseases (Slomiany, Piotrowski, & Slomiany, 1997).

Antifungal Pharmacophore Sites

A study reviewing small molecules against the Fusarium oxysporum pathogen identified compounds with pyrazole groups showing significant antifungal activity. This suggests that derivatives of pyrazole, like the compound of interest, may hold potential in antifungal research and applications (Kaddouri et al., 2022).

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including those with pyrazole structures, indicates their promise in synthetic chemistry for future applications. This relevance points towards potential uses of (E)-N-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide in light-sensitive applications or as a protecting group in photochemical syntheses (Amit, Zehavi, & Patchornik, 1974).

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties are central to many biologically active compounds, offering a versatile scaffold for medicinal chemistry. They are extensively used in synthesizing compounds with a wide range of biological activities, suggesting the importance of research into compounds like this compound for pharmaceutical applications (Dar & Shamsuzzaman, 2015).

Cytochrome P450 Isoforms and Drug Metabolism

A comprehensive review of chemical inhibitors for Cytochrome P450 isoforms underscores the significance of understanding how various compounds, potentially including pyrazole derivatives, interact with these enzymes. This knowledge is crucial for developing new drugs and predicting drug-drug interactions (Khojasteh et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Properties

IUPAC Name

(E)-N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-15-14-16(2)22(20-15)19-10-8-18(9-11-19)21-25(23,24)13-12-17-6-4-3-5-7-17/h3-14,21H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABRNTCBLZROLS-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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